Ethanone, 1-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]-

Antimalarial PfDHODH inhibition QSAR modeling

Ethanone, 1-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]- (CAS 89991-22-0) is a synthetic indolyl-3-ethanone-α-thioether derivative featuring a 4-chlorophenyl ketone moiety linked via a thioether bridge to a 6-methyl-4-pyrimidinyl ring. This compound belongs to a chemotype explored for inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated target for antimalarial drug discovery.

Molecular Formula C13H11ClN2OS
Molecular Weight 278.76 g/mol
CAS No. 89991-22-0
Cat. No. B7832291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]-
CAS89991-22-0
Molecular FormulaC13H11ClN2OS
Molecular Weight278.76 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=N1)SCC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H11ClN2OS/c1-9-6-13(16-8-15-9)18-7-12(17)10-2-4-11(14)5-3-10/h2-6,8H,7H2,1H3
InChIKeyVFLVLGVAVKOOFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Evidence Guide: Ethanone, 1-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]- (CAS 89991-22-0) for Antimalarial Discovery Programs


Ethanone, 1-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]- (CAS 89991-22-0) is a synthetic indolyl-3-ethanone-α-thioether derivative featuring a 4-chlorophenyl ketone moiety linked via a thioether bridge to a 6-methyl-4-pyrimidinyl ring [1]. This compound belongs to a chemotype explored for inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated target for antimalarial drug discovery [1]. Its structural class is distinct from classical 4-aminoquinolines, positioning it as a candidate for programs seeking to overcome chloroquine resistance through a non-traditional mechanism of action.

PfDHODH pathway inhibition studies; non-heme target distinct from 4-aminoquinolines
QSAR-designed indolyl-3-ethanone-α-thioether scaffold for chloroquine-resistant P. falciparum screening
Computationally characterized binding mode supports target-engagement assay development

Why 4-Aminoquinolines and Generic Thioether Analogs Cannot Replace CAS 89991-22-0 in PfDHODH-Targeted Antimalarial Screening


Substituting CAS 89991-22-0 with chloroquine or other 4-aminoquinolines is scientifically invalid for PfDHODH-targeted programs because the mechanisms of action are unrelated: chloroquine acts via heme detoxification pathway inhibition, while CAS 89991-22-0 is computationally designed as a PfDHODH inhibitor [1]. Within the indolyl-3-ethanone-α-thioether chemical class, minor structural modifications—such as replacing the 4-chlorophenyl group with a 4-nitrophenyl substituent or altering the pyrimidine N-methyl position—produce measurable shifts in predicted pIC50 values, binding affinities, and docking poses against PfDHODH [1]. These quantitative differences mean that generic thioether analogs cannot be interchanged without compromising structure-activity relationship (SAR) integrity in screening cascades, lead optimization workflows, or procurement decisions for focused compound libraries.

Mechanism 4-Aminoquinolines target heme detoxification, not PfDHODH; pathway mismatch may invalidate target-based screening
SAR shift Generic thioether analogs alter electronic/steric descriptors (e.g., 4-NO₂ vs. 4-Cl) and docking scores, breaking SAR continuity
Prediction Model-derived ranking relies on specific QSAR input; uncharacterized analogs cannot inherit same rank without validation

Quantitative Differentiation of CAS 89991-22-0 Against Chloroquine and Structural Analogs: Head-to-Head Predicted Activity, Docking Scores, and SAR Data


Predicted Antiplasmodial Potency: CAS 89991-22-0 vs. Chloroquine (pIC50 Comparison from PfDHODH QSAR Model)

In a QSAR model trained on PfDHODH inhibitory activity, CAS 89991-22-0 achieved a predicted pIC50 of 8.2129, exceeding the standard antimalarial chloroquine (pIC50 = 7.5528) and the design template compound (pIC50 = 7.5528) [1]. This represents a 0.66 log unit improvement, corresponding to an approximately 4.6-fold lower predicted IC50 against Plasmodium falciparum PfDHODH [1]. The activity was derived from a genetic function algorithm model with R² = 0.9482 and Q² = 0.9201, indicating robust predictive power [1].

Predicted pIC₅₀
Data to verify
Target: pIC₅₀ 8.21 vs Chloroquine 7.55 (Δ+0.66, ~4.6-fold) from GFA model (R²=0.948, Q²=0.920)
Supports PfDHODH pathway inhibition interpretation
Predicted values require experimental IC₅₀ confirmation
Antimalarial PfDHODH inhibition QSAR modeling

Molecular Docking Binding Affinity: CAS 89991-22-0 vs. Chloroquine and Design Template in PfDHODH CoQ Binding Pocket

Molecular docking simulations positioned CAS 89991-22-0 within the CoQ binding pocket of PfDHODH, yielding a docking score of −141.336 kcal/mol, compared to −128.467 kcal/mol for chloroquine and −138.201 kcal/mol for the design template [1]. The compound formed key interactions with active site residues TYR506, SER477, CYS175, and VAL532 [1]. The more favorable binding energy (Δ = −12.869 kcal/mol vs. chloroquine) suggests stronger target engagement and correlates with the higher predicted inhibitory activity [1].

Docking score
Data to verify
−141.3 kcal/mol (CoQ pocket) vs Chloroquine −128.5 kcal/mol; interacts with TYR506, SER477, CYS175, VAL532
Reported binding pose context for target engagement modeling
In silico docking; biophysical validation recommended
Molecular docking PfDHODH Binding affinity

Electronic and Steric Descriptor Contributions: Why the 4-Chlorophenyl and 6-Methyl-4-Pyrimidinyl Substituents Differentiate CAS 89991-22-0 from 4-Nitrophenyl and Other Thioether Analogs

The QSAR model identified MLFER_BH (hydrogen bond donor/acceptor capacity) as the most influential descriptor (mean effect = 1.08528), followed by VE3_Dzp (electrostatic potential, mean effect = 0.14697) and MATS5m (atomic mass-weighted autocorrelation, mean effect = −0.11725) in determining PfDHODH inhibitory activity [1]. CAS 89991-22-0's 4-chlorophenyl group and 6-methyl substitution on the pyrimidine ring modulate these electronic and steric parameters differently than the 4-nitrophenyl analog (which also achieved pIC50 = 8.2129 but with distinct docking interactions) or the unsubstituted phenyl derivative (design template, pIC50 = 7.5528), which lacks the optimal halogen electronic effect, explaining the 4.6-fold activity difference [1].

QSAR descriptors
Reported
MLFER_BH (mean effect 1.085) and VE3_Dzp (0.147) dominate; 4-Cl-phenyl vs. 4-NO₂-phenyl produce distinct electronic signatures
Descriptor profile explains SAR differentiation within thioether series
Class-level descriptor analysis from 13 analogs
QSAR descriptors SAR Thioether analogs

Model Validation Metrics Confirm CAS 89991-22-0 Activity Prediction Reliability vs. Random Thioether Screening

The QSAR model underpinning CAS 89991-22-0's predicted activity demonstrated strong internal and external validation: R² = 0.9482, adjusted R² = 0.9288, leave-one-out cross-validation Q² = 0.9201, and external R²_pred = 0.6467 [1]. These metrics significantly exceed typical thresholds for predictive QSAR models (commonly Q² > 0.5). Compared to random screening of thioether libraries, where hit rates for sub-micromolar PfDHODH inhibitors are <5%, the validated model provides >90% confidence in rank-ordering analogs, making CAS 89991-22-0 a data-supported procurement choice rather than a random acquisition [1].

Model validation
Class-level
R²=0.948, Q²_Loo=0.920, R²_pred=0.647; >90% confidence in analog ranking vs. random thioether screening
Model-based selection reduces false-positive procurement risk
External validation set limited; confirm with independent assay
Model validation Predictive reliability QSAR

Decision-Guiding Application Scenarios for Procuring CAS 89991-22-0 in Antimalarial Drug Discovery and Chemical Biology


PfDHODH-Focused Hit-to-Lead Optimization Requiring Chloroquine-Resistance Bypass

In antimalarial programs where lead series must demonstrate activity against chloroquine-resistant P. falciparum strains, CAS 89991-22-0 serves as a mechanistically distinct hit with a predicted pIC50 of 8.2129 against PfDHODH, outperforming chloroquine (pIC50 = 7.5528) [1]. Procurement is justified for secondary enzymatic assays (PfDHODH recombinant protein) and cell-based testing against chloroquine-resistant strains (e.g., W2, Dd2), where PfDHODH inhibition is not compromised by known resistance mutations affecting heme detoxification.

Structure-Activity Relationship Library Construction Around the Indolyl-3-Ethanone-α-Thioether Scaffold

For medicinal chemistry teams building focused libraries to explore electronic and steric effects at the 4-phenyl position and pyrimidine N-methyl site, CAS 89991-22-0 provides a characterized reference point with known descriptor contributions (MLFER_BH = 1.08528, VE3_Dzp = 0.14697) [1]. Its distinct 4-chlorophenyl substitution and docking pose (−141.336 kcal/mol) enable systematic comparison with 4-nitrophenyl, 4-methoxyphenyl, and unsubstituted analogs, accelerating SAR-driven optimization [1].

Computational Chemistry Validation Sets for PfDHODH Inhibitor Docking and Pharmacophore Modeling

CAS 89991-22-0, with its validated docking score (−141.336 kcal/mol) and defined residue interactions (TYR506, SER477, CYS175, VAL532), can serve as a positive control in virtual screening campaigns [1]. Its procurement is indicated for laboratories validating new PfDHODH docking protocols, pharmacophore models, or machine learning-based activity predictors, where a compound with confirmed computational metrics is required to benchmark predictive accuracy.

Comparative Selectivity Profiling Against Human DHODH

Given the established binding mode in the PfDHODH CoQ pocket, CAS 89991-22-0 is suitable for counter-screening against human DHODH to assess species selectivity [1]. Procurement supports selectivity panels where differentiating PfDHODH inhibition from human DHODH off-target activity is critical for lead progression, particularly because the CoQ binding site shows structural divergence between the parasite and human enzymes.

Application
Selection Property
Validation Focus
PfDHODH hit-to-lead studies (chloroquine-resistant strains)
Non-heme PfDHODH inhibition pathway context
Recombinant PfDHODH enzymatic assay; resistant-strain cell-based testing
Indolyl-ethanone thioether SAR library construction
Electronic/steric descriptor profile at 4-phenyl and pyrimidine positions
Comparative docking and activity trends vs. 4-NO₂, 4-OCH₃, unsubstituted analogs
PfDHODH virtual screening benchmark
Defined docking pose and residue interaction map
Retrospective enrichment of known actives in docking or ML models
Parasite–human DHODH selectivity profiling
CoQ-pocket species selectivity context
Counter-screening against human DHODH enzyme
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